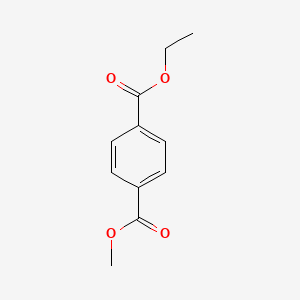

Ethyl methyl terephthalate

Description

Properties

IUPAC Name |

4-O-ethyl 1-O-methyl benzene-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-3-15-11(13)9-6-4-8(5-7-9)10(12)14-2/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGPZSOQUJLFTMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60344336 | |

| Record name | 1,4-Benzenedicarboxylic acid, ethyl methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22163-52-6 | |

| Record name | Ethyl methyl terephthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022163526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenedicarboxylic acid, ethyl methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL METHYL TEREPHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1I7OES0DLI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways Involving Ethyl Methyl Terephthalate

Direct Esterification Approaches

Direct esterification involves the reaction of terephthalic acid with a mixture of alcohols. This method builds upon the fundamental principles of Fischer esterification to produce the target mixed ester.

Esterification of Terephthalic Acid with Mixed Alcohols

The synthesis of ethyl methyl terephthalate (B1205515) via direct esterification involves the simultaneous reaction of terephthalic acid with a stoichiometric excess of both methanol (B129727) and ethanol (B145695). The process is typically conducted at elevated temperatures, often between 240°C and 300°C, and under pressure to maintain the alcohols in the liquid phase google.com. The reaction equilibrium is driven towards the product side by the continuous removal of water, which is formed as a byproduct. Given that terephthalic acid has low solubility in alcohols, the reaction is a heterogeneous process google.com. The use of an excess of the mixed alcohols helps to serve as both reactant and solvent, facilitating the reaction. The molar ratio of the alcohols can be adjusted to influence the statistical distribution of the resulting diesters: dimethyl terephthalate, diethyl terephthalate, and the desired ethyl methyl terephthalate.

Catalytic Systems for Esterification Processes

The efficiency of direct esterification is heavily reliant on the use of catalysts to achieve practical reaction rates google.com. While strong mineral acids like sulfuric acid are effective, they can promote undesirable side reactions, such as the formation of ethers from the alcohols google.comgoogle.com.

To circumvent these issues, a variety of metal-based catalysts are employed. These are considered milder and more selective. Commonly used systems include metal oxides and salts. For instance, a combination of antimony oxide with weak acid salts, oxides, or elemental forms of first-period heavy metals like manganese, copper, and zinc has been shown to provide significantly enhanced reaction rates compared to any single component alone google.com. Titanium compounds are also recognized for their catalytic activity in esterification reactions monash.edu.

Ionic liquids, particularly Brønsted acidic ionic liquids, have emerged as effective dual-purpose solvent-catalysts. They can facilitate high conversion of terephthalic acid with good selectivity towards the ester product, often allowing for easier separation of the product from the reaction mixture monash.edu.

Table 1: Selected Catalytic Systems for Direct Esterification of Terephthalic Acid

| Catalyst Type | Specific Examples | Key Characteristics |

|---|---|---|

| Metal-Based Catalysts | Antimony Oxide (Sb₂O₃) with Manganese, Copper, or Zinc compounds google.com | Provides high reaction rates without significant ether formation. |

| Titanium Compounds (e.g., Titanium alkoxides) monash.edu | Known for high reactivity in esterification. | |

| Zinc Oxide (ZnO) google.com | A mild esterification catalyst. | |

| Acid Catalysts | Sulfuric Acid (H₂SO₄) google.comgoogle.com | Promotes rapid reaction but can cause alcohol dehydration to ethers. |

| Ionic Liquids | Brønsted acidic ionic liquids (e.g., based on trimethylamine (B31210) and sulfuric acid) monash.edu | Act as both solvent and catalyst, enabling high conversion and selectivity. |

Transesterification Reactions

Transesterification is an alternative and widely utilized route for synthesizing esters. This process involves the exchange of an alkoxy group of an existing ester with an alcohol, and it is a key reaction in the production and chemical recycling of polyesters like poly(ethylene terephthalate) (PET) wikipedia.orgencyclopedia.pub.

Alcoholysis of Terephthalate Esters Leading to this compound

This compound can be synthesized by the alcoholysis of a symmetric terephthalate diester. There are two primary approaches:

Ethanolysis of Dimethyl Terephthalate (DMT): In this process, dimethyl terephthalate is reacted with ethanol. The ethoxy group from ethanol displaces one of the methoxy (B1213986) groups of DMT, leading to the formation of this compound and methanol as a byproduct youtube.com.

Methanolysis of Diethyl Terephthalate (DET): Conversely, diethyl terephthalate can be reacted with methanol. Here, a methoxy group from methanol displaces an ethoxy group from DET, again yielding this compound, with ethanol as the byproduct.

These reactions are equilibrium-driven. To achieve a high yield of the desired mixed ester, the equilibrium must be shifted towards the product side. This is typically accomplished by using a large excess of the reactant alcohol or by continuously removing the alcohol byproduct (e.g., methanol or ethanol) through distillation wikipedia.orgyoutube.com. These alcoholysis reactions are fundamental steps in the chemical recycling of PET, where the polymer is depolymerized into its constituent monomers or other valuable terephthalate esters encyclopedia.pubrsc.orgresearchgate.net.

Catalytic Systems in Transesterification

A diverse array of catalysts can be employed to facilitate transesterification reactions, enhancing reaction rates significantly. These can be broadly categorized into organocatalysts, metal-based catalysts, and ionic liquids.

Organocatalysts: Nitrogen-based organic compounds have proven to be effective metal-free catalysts. Notable examples include 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) acs.orgresearchgate.netibm.com. These catalysts function by activating the alcohol, making it a more potent nucleophile acs.orgibm.com. Thermally stable organic salts, formed from an organic base (like TBD) and an organic acid, have also been developed for high-temperature applications acs.orgbirmingham.ac.uk. N-heterocyclic carbenes (NHCs) are another class of organocatalysts that promote transesterification by enhancing the nucleophilicity of the alcohol organic-chemistry.org.

Metal-based Catalysts: This is the most traditional and widely used category. Catalysts for the synthesis of polyesters like PET, which involves transesterification, are well-established and include compounds of antimony, germanium, and titanium nih.gov. For the depolymerization of PET via alcoholysis, a variety of metal compounds are effective, including acetates of zinc, manganese, and cobalt google.comnih.gov. Homogeneous iron catalysts, such as iron(III) chloride (FeCl₃) and iron(III) bromide (FeBr₃), have been shown to effectively catalyze the ethanolysis of PET to yield diethyl terephthalate with high selectivity rsc.org. Heterogeneous catalysts, such as magnesium oxide (MgO), aluminum oxide (Al₂O₃), and mixed-metal hydrotalcites, are also active and offer the advantage of easier separation and potential reuse researchgate.net.

Ionic Liquids: Ionic liquids serve as highly effective catalysts for transesterification, often under milder conditions. They can be tailored to be either Lewis acidic or Brønsted acidic nsf.govmdpi.com. For example, Lewis acidic ionic liquids such as 1-butyl-3-methylimidazolium trichlorozincate ([Bmim]ZnCl₃) have demonstrated high catalytic activity in the glycolysis of PET, a transesterification reaction with ethylene (B1197577) glycol mdpi.com. The use of ionic liquids can also simplify product separation and catalyst recycling researchgate.netresearchgate.net.

Table 2: Examples of Catalytic Systems for Transesterification

| Catalyst Category | Specific Examples | Typical Application |

|---|---|---|

| Organocatalysts | 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) researchgate.netacs.org | Polyester (B1180765) synthesis and depolymerization. |

| 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) acs.orgibm.com | Model reactions for PET depolymerization. | |

| Metal-Based Catalysts | Antimony, Germanium, Titanium compounds nih.gov | Polyester synthesis. |

| Zinc Acetate (B1210297) nih.govmdpi.com | PET glycolysis and alcoholysis. | |

| Iron(III) Chloride (FeCl₃) rsc.org | PET ethanolysis. | |

| Magnesium Oxide (MgO) researchgate.net | DMT transesterification. | |

| Ionic Liquids | 1-butyl-3-methylimidazolium chloride ([Bmim]Cl) researchgate.net | PET degradation. |

| Lewis acidic ILs (e.g., [Bmim]ZnCl₃) mdpi.com | PET glycolysis. |

Reaction Kinetics and Thermodynamics of Transesterification

Transesterification is a reversible reaction, and its thermodynamics are characterized by an equilibrium between reactants and products wikipedia.org. The distribution of products is governed by the relative energies and concentrations of the species involved. Because the ester linkages being broken and formed are similar in energy, the enthalpy change for the reaction is typically small. Consequently, the reaction is primarily driven by entropy and the relative concentrations of the reactants and products. To favor the formation of this compound, Le Chatelier's principle is applied by using one alcohol in large excess or by removing the displaced alcohol from the reaction mixture wikipedia.orgyoutube.com.

Derivation from Poly(ethylene terephthalate) Depolymerization and Recycling

This compound can be conceptualized as a potential product within the broader landscape of chemical recycling of poly(ethylene terephthalate) (PET). The depolymerization of PET waste is a cornerstone of chemical recycling, breaking down the polymer into its constituent monomers or other valuable small molecules. These processes, primarily solvolytic, involve reacting the polymer with a low-molecular-weight agent to cleave the ester linkages that form the polymer backbone. The principal methods include methanolysis, glycolysis, and aminolysis, each yielding a different primary product that can be purified and reused.

Methanolysis Pathways and Byproduct Formation

The reaction proceeds through several stages. Initially, methanol penetrates the polymer matrix, and the catalyst facilitates a nucleophilic attack on the ester's carbonyl carbon. This leads to the scission of the polymer chain, producing a mixture of oligomers with varying chain lengths. As the reaction continues, these oligomers are further broken down until the final monomer products, DMT and EG, are obtained. guptasarmalab.in

However, the depolymerization is not always perfectly selective, and several byproducts and intermediates can be formed. A significant intermediate in this process is 2-Hydroxythis compound (HEMT), which contains one methyl ester group and one hydroxyethyl (B10761427) ester group. nih.gov This compound represents a partial depolymerization product where only one side of the terephthalate unit in the polymer has reacted with methanol.

The formation of This compound during PET methanolysis is not a primary or intended outcome. However, its presence could be explained through secondary or contaminant-driven reactions. If the methanol feedstock used in the process is contaminated with ethanol, a competing ethanolysis reaction can occur. google.com This would lead to the formation of diethyl terephthalate (DET) and ethyl-containing intermediates. Through transesterification reactions between different monomers and intermediates in the reaction mixture, the asymmetrical this compound could be formed. wikipedia.org For instance, transesterification between DMT and a small amount of a corresponding ethyl ester intermediate could yield the mixed ester.

| Compound | Role in PET Methanolysis | Typical Yield |

|---|---|---|

| Dimethyl Terephthalate (DMT) | Primary Product | High (often >90%) |

| Ethylene Glycol (EG) | Primary Product | High |

| 2-Hydroxythis compound (HEMT) | Intermediate / Byproduct | Variable, decreases with reaction time |

| Oligomers | Intermediate Products | High in early stages, decreases over time |

| This compound | Potential Contaminant-derived Byproduct | Trace (hypothetical) |

Glycolysis and Aminolysis Considerations for Related Esters

Glycolysis and aminolysis represent alternative chemical recycling pathways that depolymerize PET into different, but structurally related, valuable monomers. These methods underscore the versatility of PET as a source for various chemical feedstocks.

Glycolysis involves the transesterification of PET with an excess of a glycol, most commonly ethylene glycol, at high temperatures (180–240 °C) with a catalyst. nih.gov This process does not break the polymer down to terephthalic acid or its simple alkyl esters, but rather to bis(2-hydroxyethyl)terephthalate (BHET) and a mixture of soluble oligomers. nih.gov BHET is essentially the monomer used for PET synthesis and can be purified and repolymerized to produce high-quality recycled PET. The reaction mechanism is analogous to methanolysis, with ethylene glycol acting as the nucleophilic agent that cleaves the polymer's ester bonds.

Aminolysis is a process that uses amines to break down the PET polymer chain. The nucleophilic amine group attacks the ester linkage, leading to the formation of terephthalamides. researchgate.net For example, reacting PET with ethanolamine (B43304) yields bis(2-hydroxyethyl) terephthalamide (B1206420) (BHETA). sci-hub.seresearchgate.net This product, containing both amide and hydroxyl functional groups, can serve as a precursor for other polymers like polyurethanes. researchgate.net Aminolysis demonstrates that the terephthalate core can be functionalized with groups other than esters, opening pathways to a different class of materials derived from PET waste.

These processes are relevant to the discussion of terephthalate esters as they illustrate how the ester linkages in PET can be systematically cleaved and replaced to form new molecules. While glycolysis produces a terephthalate di-ester (BHET), aminolysis converts the ester functionality into an amide. The monomers obtained from these routes could potentially undergo further transesterification reactions to yield other esters, including asymmetrical ones like this compound, though this would require additional processing steps.

| Depolymerization Method | Reactant | Primary Product | Chemical Class of Product |

|---|---|---|---|

| Glycolysis | Ethylene Glycol | Bis(2-hydroxyethyl)terephthalate (BHET) | Di-ester / Diol |

| Aminolysis | Ethanolamine | Bis(2-hydroxyethyl) terephthalamide (BHETA) | Di-amide / Diol |

| Aminolysis | Ethylenediamine | Bis(2-aminoethyl) terephthalamide | Di-amide / Di-amine |

Enzymatic Depolymerization Mechanisms and Intermediates

Enzymatic depolymerization of PET is an emerging green chemistry approach that utilizes enzymes to hydrolyze the ester bonds of the polymer under mild conditions. This biological recycling method offers high specificity and can produce high-purity monomers, avoiding the harsh chemicals and high energy consumption of traditional thermochemical processes. rsc.org

The mechanism involves enzymes known as polyester hydrolases, such as cutinases and PETases, which act as catalysts. The enzyme Leaf-Branch Compost Cutinase (LCC) and PETase from Ideonella sakaiensis are two of the most studied examples. guptasarmalab.in The depolymerization process typically occurs at the surface of the PET plastic. The enzymes bind to the polymer chain and catalyze the hydrolysis of the ester linkages.

The enzymatic breakdown of PET does not occur in a single step. It proceeds through a series of intermediates:

Initial Hydrolysis : The enzyme makes initial endolytic and exolytic cuts in the polymer backbone, releasing soluble oligomers, bis(2-hydroxyethyl) terephthalate (BHET), and mono-(2-hydroxyethyl) terephthalate (MHET). guptasarmalab.inrsc.org

Intermediate Hydrolysis : BHET can be further hydrolyzed to MHET and ethylene glycol.

Final Hydrolysis : The key intermediate, MHET, is then hydrolyzed to the final monomer products: terephthalic acid (TPA) and ethylene glycol (EG). bg.ac.rs This final step is often catalyzed by a second, specialized enzyme called MHETase, which works synergistically with PETase to achieve complete depolymerization. bg.ac.rs

The use of enzyme cocktails, combining a PET-degrading enzyme with an intermediate-hydrolyzing enzyme, has been shown to significantly increase the yield and purity of the final monomers. rsc.org While this compound is not a direct product of this hydrolytic process, the resulting terephthalic acid could be used as a substrate in subsequent, separate enzymatic or chemical esterification reactions with methanol and ethanol to synthesize the asymmetric ester. google.comnih.gov

| Enzyme / Enzyme Class | Function | Products / Intermediates |

|---|---|---|

| PETase / Cutinase (e.g., LCC) | Hydrolyzes ester bonds in the PET polymer chain | TPA, EG, MHET, BHET, Oligomers |

| MHETase | Specifically hydrolyzes MHET | Terephthalic Acid (TPA), Ethylene Glycol (EG) |

| Carboxylesterase (e.g., TTCE) | Hydrolyzes degradation intermediates (OETs, BHET, MHET) in solution | Terephthalic Acid (TPA), Ethylene Glycol (EG) |

Novel Synthetic Routes and Green Chemistry Approaches

Recent research has focused on developing more sustainable and efficient methods for PET depolymerization and the synthesis of terephthalate esters, aligning with the principles of green chemistry. These approaches aim to reduce energy consumption, avoid hazardous catalysts and solvents, and create value-added products directly from plastic waste.

One significant area of innovation is the use of ionic liquids (ILs) as catalysts for methanolysis. ILs like 1-ethyl-3-methylimidazolium (B1214524) acetate ([EMIm][OAc]) have shown remarkable catalytic performance, enabling complete PET conversion into DMT under milder conditions and without the need for metal-based catalysts. newswise.com The synergistic action of the IL's cation and anion can activate the reactants, promoting efficient transesterification. newswise.com

Another green approach involves the development of novel heterogeneous catalysts that can be easily separated from the reaction mixture and reused. This includes magnetic solid alkali catalysts and catalysts derived from biomass waste, which offer a more sustainable alternative to traditional homogeneous catalysts. greyb.com

A particularly innovative strategy involves the direct alcoholysis of PET with higher or functionalized alcohols to synthesize valuable specialty chemicals, bypassing the isolation of TPA or DMT. For instance, the direct transesterification of PET with alcohols like 2-ethylhexanol or isodecyl alcohol is used to produce dioctyl terephthalate (DOTP) and bis(isodecyl terephthalate), respectively, which are commercially important plasticizers. nih.gov This demonstrates a value-added approach to recycling. This same principle could be applied to develop a novel synthetic route for this compound by using a carefully controlled mixture of methanol and ethanol in a direct, one-pot reaction with waste PET.

The advancements in enzymatic depolymerization also represent a key green chemistry approach. Engineering more thermostable and efficient enzymes and utilizing synergistic enzyme cocktails can lead to the clean production of TPA and EG at low temperatures, which can then be used as building blocks for new polymers or esters. guptasarmalab.inrsc.org The synthesis of asymmetric esters from these bio-derived monomers could be achieved through subsequent biocatalytic routes, using enzymes like lipases, which are known to catalyze esterification reactions. wikipedia.org

Mechanistic Investigations of Reactions Involving Ethyl Methyl Terephthalate

Detailed Reaction Mechanisms of Esterification and Transesterification

Ethyl methyl terephthalate (B1205515) can be synthesized through direct esterification of terephthalic acid with a mixture of ethanol (B145695) and methanol (B129727), or more commonly, through transesterification of either dimethyl terephthalate with ethanol or diethyl terephthalate with methanol. These reactions are typically reversible and catalyzed by acids or bases. wikipedia.org

Base-Catalyzed Mechanism: In a basic environment, the reaction is initiated by the deprotonation of the incoming alcohol (e.g., ethanol) by a strong base (e.g., sodium hydroxide) to form a more potent nucleophile, the ethoxide ion. wikipedia.orgdigitellinc.com This alkoxide then attacks the electrophilic carbonyl carbon of the starting ester (e.g., dimethyl terephthalate). researchgate.net This addition step results in the formation of a negatively charged tetrahedral intermediate. digitellinc.comresearchgate.net The intermediate then collapses, eliminating the original alkoxide group (methoxide) and forming the new ester, ethyl methyl terephthalate. The expelled methoxide (B1231860) ion can then deprotonate another ethanol molecule, propagating the catalytic cycle. This process is particularly efficient as the alkoxide is a stronger nucleophile than the neutral alcohol. digitellinc.com Computational studies on the related depolymerization of poly(ethylene terephthalate) (PET) by an alkoxide confirm the formation of a tetrahedral intermediate as a key feature of the mechanism.

The transesterification processes of PET, such as methanolysis and glycolysis, provide analogous reaction pathways. In methanolysis, PET is depolymerized by methanol to yield dimethyl terephthalate (DMT) and ethylene (B1197577) glycol (EG). nih.gov This reaction illustrates the exchange of the ethylene glycol portion of the polyester (B1180765) chain with methyl groups. Similarly, glycolysis involves the reaction of PET with ethylene glycol to produce bis(2-hydroxyethyl) terephthalate (BHET). semanticscholar.org The formation of this compound can be seen as a mixed alcoholysis, where both methanol and ethanol compete in the transesterification of a terephthalate-based polymer or monomer.

Nucleophilic Acyl Substitution Pathways

The core mechanism underpinning both esterification and transesterification is nucleophilic acyl substitution. libretexts.orgmasterorganicchemistry.com This reaction class involves the substitution of a leaving group on a carbonyl carbon by a nucleophile. oregonstate.edu In the context of this compound synthesis, the acyl group is the terephthaloyl moiety, the nucleophile is an alcohol (methanol or ethanol), and the leaving group is the other alcohol (ethanol or methanol, respectively) or water in the case of direct esterification.

The reaction proceeds via a characteristic two-step addition-elimination mechanism:

Nucleophilic Addition: The nucleophile (e.g., an ethanol molecule or an ethoxide ion) attacks the electrophilic carbonyl carbon of the terephthalate ester. The pi bond of the carbonyl group breaks, and the electrons move to the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen. masterorganicchemistry.comoregonstate.edukhanacademy.org

Elimination of the Leaving Group: The tetrahedral intermediate is typically unstable. oregonstate.edu It collapses by reforming the carbon-oxygen double bond, which concurrently expels the leaving group (e.g., a methoxide ion). masterorganicchemistry.com

This pathway is fundamental to the chemical recycling of PET, where processes like methanolysis break down the polymer into its constituent monomers through a series of nucleophilic acyl substitution reactions. nih.gov

Role of Catalysts in Reaction Activation and Selectivity

Catalysts are essential for achieving practical rates and desired selectivity in the synthesis of this compound. They function by providing an alternative reaction pathway with a lower activation energy.

Lewis Acid Catalysts: Lewis acids, such as zinc acetate (B1210297) [Zn(OAc)₂], are commonly used catalysts in transesterification reactions. researchgate.netd-nb.info The zinc ion coordinates to the carbonyl oxygen of the terephthalate ester. conicet.gov.ar This coordination polarizes the C=O bond, increasing the partial positive charge on the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol. conicet.gov.ar This activation enhances the reaction rate significantly compared to the uncatalyzed reaction. Various Lewis acids, including tin, cobalt, manganese, and zirconium derivatives, have been shown to be effective for the alcoholysis of PET. mdpi.com The effectiveness of different metal-based catalysts often correlates with the acidity of the metal cation. conicet.gov.ar

Brønsted Acid Catalysts: Strong Brønsted acids like sulfuric acid catalyze the reaction by protonating the carbonyl oxygen, as detailed in the acid-catalyzed mechanism section. This protonation significantly increases the electrophilicity of the carbonyl carbon, thereby activating it for attack by the weakly nucleophilic alcohol. wikipedia.orgmasterorganicchemistry.com

Base Catalysts: Base catalysts, such as sodium hydroxide (B78521) or potassium carbonate, function by deprotonating the alcohol to form a highly reactive alkoxide nucleophile. digitellinc.comrsc.org This greatly accelerates the rate of the nucleophilic attack on the carbonyl carbon. Organocatalysts like 1,5,7-triazabicyclododecene (TBD) can also be highly efficient. TBD is thought to activate the alcohol nucleophile through hydrogen bonding, increasing its reactivity. tamu.edu

The choice of catalyst can also influence selectivity. In a mixed-alcohol system (methanol and ethanol), the catalyst can potentially influence the relative rates of reaction for each alcohol, thereby affecting the final ratio of dimethyl terephthalate, diethyl terephthalate, and the desired this compound. For instance, in the depolymerization of PET, zinc(II) acetate has been used to selectively produce dimethyl terephthalate via methanolysis. d-nb.info

| Catalyst Type | Example(s) | Mode of Activation | Reference |

|---|---|---|---|

| Lewis Acid | Zinc Acetate (Zn(OAc)₂), Tin(II) Oxalate | Coordinates with carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. | researchgate.netconicet.gov.armdpi.com |

| Brønsted Acid | Sulfuric Acid (H₂SO₄) | Protonates the carbonyl oxygen, enhancing the carbonyl carbon's electrophilicity. | wikipedia.orgmasterorganicchemistry.com |

| Base | Sodium Hydroxide (NaOH), Potassium Carbonate (K₂CO₃) | Deprotonates the alcohol to form a more potent alkoxide nucleophile. | digitellinc.comrsc.org |

| Organocatalyst | 1,5,7-triazabicyclododecene (TBD) | Activates the alcohol via hydrogen bonding. | tamu.edu |

Intermediates and Transition States Analysis

Tetrahedral Intermediates: The central feature of the nucleophilic acyl substitution mechanism is the formation of a tetrahedral intermediate. wikipedia.orgoregonstate.edu This species is formed when the nucleophilic alcohol attacks the planar, sp²-hybridized carbonyl carbon, resulting in a transient, sp³-hybridized carbon atom. In the base-catalyzed reaction, this intermediate carries a negative charge on the oxygen atom. digitellinc.com In the acid-catalyzed version, the intermediate is neutral, but has both a positive and negative formal charge on different atoms. These intermediates are generally high-energy and not isolable. oregonstate.edu Computational studies using Density Functional Theory (DFT) have been employed to investigate these intermediates in related systems, such as the glycolysis of PET, confirming their central role in the reaction pathway. researchgate.netnih.gov

Transition States: The conversion of reactants to intermediates and intermediates to products proceeds through transition states, which represent the highest energy point along the reaction coordinate for a given step. For the nucleophilic attack on the carbonyl carbon, the transition state involves the partial formation of the new carbon-oxygen bond and partial breaking of the carbonyl pi bond. Similarly, the collapse of the tetrahedral intermediate involves a transition state where the carbon-leaving group bond is partially broken and the carbonyl pi bond is partially reformed.

| Reaction System | Catalyst | Activation Energy (kJ/mol) | Key Finding | Reference |

|---|---|---|---|---|

| PET Methanolysis | Potassium Carbonate (K₂CO₃) | 66.5 | The degradation of PET proceeded through two series of reaction steps with a relatively low activation energy. | rsc.org |

| PET Glycolysis | Nucleation-based model | 29 | Kinetic analysis suggests a nucleation-controlled mechanism, providing an activation energy close to the theoretical value for ester bond breakage. | fao.org |

| PET Glycolysis | [Emim][OAc] (Ionic Liquid) | 88.69 | Ionic liquids can significantly enhance the depolymerization rate, with lower activation energy indicating a more energy-efficient process. | researchgate.net |

Applications in Advanced Materials Science

Ethyl Methyl Terephthalate (B1205515) as a Comonomer in Polymer Synthesis

There is no substantial evidence in the reviewed literature to suggest that Ethyl Methyl Terephthalate is actively employed as a comonomer in the design and synthesis of novel polyesters. Polymer modification is often achieved by incorporating comonomers to alter properties like crystallinity and melting point. bohrium.com However, research in this area focuses on other comonomers, and the specific influence of incorporating an asymmetrical diester like this compound into a polymer architecture is not documented.

The synthesis of novel polyesters is a robust field of study, but specific methodologies detailing the incorporation of this compound are not present in the available research. One study notes the laboratory synthesis of the compound itself as part of a broader investigation into PET precursors and potential degradation products, but not its subsequent use in polymerization. bg.ac.rs

The effect of a comonomer on polymer architecture is a critical aspect of materials science. Introducing irregularities into the polymer chain typically disrupts crystallinity and can alter mechanical and thermal properties. However, without studies specifically utilizing this compound as a comonomer, its precise influence on polymer chain arrangement, randomness, and resulting material properties remains uncharacterized.

Liquid Crystalline Properties and Derivative Synthesis

The molecular structure of terephthalates forms the basis for many liquid crystalline materials due to the rigid rod-like geometry of the benzene (B151609) ring. researchgate.netmdpi.com Despite this, the specific use of this compound in this field is not detailed in the scientific literature.

While the synthesis of various heterocyclic compounds from terephthalate derivatives for potential use in liquid crystalline systems is known, there are no specific examples or molecular designs that start from this compound. researchgate.netcu.edu.eg The asymmetry of this compound could theoretically influence molecular packing and mesophase behavior, but this has not been explored in the available literature.

The characterization of the mesophase—the state between liquid and solid—is fundamental to understanding liquid crystals. Techniques are used to identify phases like nematic, smectic, or cholesteric. researchgate.net However, as no liquid crystalline derivatives of this compound have been reported, there is no corresponding data on their mesophase behavior.

Functional Materials Development

Functional materials are designed to possess specific properties for advanced applications. While terephthalate-based polymers are foundational to many functional materials, from textiles to electronics, there is no information linking this compound as a key component in the development of new functional materials. Its primary documented role is as an analytical marker for PET degradation. nih.govmdpi.com

Advanced Analytical Characterization Techniques in Ethyl Methyl Terephthalate Research

Spectroscopic Analysis

Spectroscopic techniques are indispensable for elucidating the molecular structure of ethyl methyl terephthalate (B1205515) by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. For ethyl methyl terephthalate, both ¹H (proton) and ¹³C NMR provide unambiguous structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number, connectivity, and chemical environment of the hydrogen atoms. The asymmetrical nature of the ester groups (one methyl and one ethyl) simplifies the aromatic region compared to symmetrical diesters. The expected signals for this compound are:

A triplet signal for the methyl protons (-CH₃) of the ethyl group, resulting from coupling with the adjacent methylene (B1212753) protons.

A quartet signal for the methylene protons (-CH₂-) of the ethyl group, due to coupling with the methyl protons.

A singlet for the methyl protons (-OCH₃) of the methyl ester group.

A singlet for the four aromatic protons (Ar-H) on the benzene (B151609) ring, as they are chemically equivalent in a para-substituted ring system.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of distinct carbon environments in the molecule. The spectrum for this compound would show signals corresponding to the carbonyl carbons of the ester groups, the aromatic carbons, and the carbons of the methyl and ethyl groups.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is characterized by distinct absorption bands corresponding to its ester and aromatic components.

Key vibrational modes include:

C=O Stretching: A strong, sharp absorption band characteristic of the ester carbonyl groups is expected in the region of 1715-1730 cm⁻¹. This is one of the most prominent peaks in the spectrum.

C-O Stretching: Strong bands corresponding to the C-O single bond stretching of the two different ester linkages (Ar-CO-O-CH₂ and Ar-CO-O-CH₃) typically appear in the 1100-1300 cm⁻¹ range.

Aromatic C=C Stretching: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bonds within the benzene ring.

C-H Stretching: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and ethyl groups appears just below 3000 cm⁻¹.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information based on the fragmentation pattern of the molecule. The molecular formula of this compound is C₁₁H₁₂O₄, corresponding to a molecular weight of approximately 208.21 g/mol . nih.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 208. The fragmentation pattern is dictated by the stability of the resulting ions. Common fragmentation pathways for esters involve cleavage of the bonds adjacent to the carbonyl group. Data from the National Institute of Standards and Technology (NIST) indicates key fragments for this compound. nih.gov

Key fragments include:

m/z 180: Corresponds to the loss of an ethene molecule (C₂H₄, 28 Da) via a McLafferty rearrangement.

m/z 163 (Base Peak): This is the most abundant fragment and results from the loss of an ethoxy radical (•OCH₂CH₃, 45 Da). nih.gov This α-cleavage is characteristic of ethyl esters.

m/z 149: This fragment arises from the loss of the entire methyl ester group as a radical (•COOCH₃, 59 Da).

Chromatographic Separations

Chromatographic techniques are essential for separating this compound from complex mixtures, assessing its purity, and performing quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. It is an ideal method for analyzing the purity of this compound and identifying impurities in a sample. In GC, compounds are separated based on their volatility and interaction with a stationary phase within a column. This compound, being a volatile compound, is well-suited for this technique.

A typical GC method would involve injecting the sample into a heated port, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column (such as a DB-5ms). Separation from related impurities, such as dimethyl terephthalate, diethyl terephthalate, or residual starting materials, would occur based on differences in boiling points and polarity. The separated components then enter the mass spectrometer, which generates a mass spectrum for each, allowing for positive identification. The NIST mass spectral data for this compound was obtained via GC-MS, confirming the utility of this method. nih.gov

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a premier technique for the precise quantification of compounds in a sample. It is particularly useful for non-volatile or thermally sensitive compounds, although it is also widely applied to compounds suitable for GC. For quantitative analysis of this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed.

In a standard RP-HPLC setup, the compound is separated on a non-polar stationary phase (e.g., a C18 column) using a polar mobile phase. The mobile phase is often a mixture of water and an organic solvent like methanol (B129727) or acetonitrile. The separation mechanism is based on the differential partitioning of the analyte between the stationary and mobile phases. Due to the presence of the aromatic ring, this compound is an excellent chromophore, making it easily detectable by a UV detector, typically at a wavelength between 240 and 254 nm. For quantification, a calibration curve is constructed by analyzing standards of known concentration, and the concentration of the unknown sample is determined by comparing its peak area to the curve.

Thermal Analysis Techniques

Thermal analysis comprises a suite of techniques that measure the physical and chemical properties of a substance as a function of temperature or time. For a compound like this compound, these methods are crucial for understanding its thermal transitions, stability, and degradation profile, which are vital parameters for its synthesis, processing, and application.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This method is highly effective for determining the thermal transitions of a material.

When analyzing a compound such as this compound, a DSC thermogram would reveal key thermal events. Although specific experimental data for this compound is not extensively available in public literature, the expected transitions can be outlined. As the sample is heated, a DSC scan can detect the glass transition temperature (Tg), where an amorphous solid transitions from a rigid to a more rubbery state. Further heating would identify the crystallization temperature (Tc), an exothermic event where the material's molecules arrange into a crystalline structure. Finally, the melting temperature (Tm), an endothermic event, would be observed as the crystalline structure breaks down into a liquid state. eag.com The enthalpy associated with these transitions provides quantitative data on the energy absorbed or released. researchgate.net

Modulated DSC (MDSC) is an advanced form of DSC that can separate overlapping thermal events, providing clearer insights into complex transitions. eag.com This technique would be particularly useful in distinguishing the glass transition from other relaxation events.

Table 1: Expected Thermal Events for a Terephthalate Compound in DSC Analysis

| Thermal Event | Abbreviation | Type of Transition | Description |

| Glass Transition | Tg | Second-Order | Transition from a glassy, rigid state to a more flexible, rubbery state. |

| Crystallization | Tc | Exothermic | The process of molecular arrangement into a crystalline form upon heating from the amorphous state. |

| Melting | Tm | Endothermic | Transition from a solid crystalline phase to a liquid phase. |

| Decomposition | Td | Endothermic/Exothermic | Chemical degradation of the material at elevated temperatures. |

This table represents the typical thermal events that DSC can measure for a polyester (B1180765) compound. The specific temperatures and enthalpies are material-dependent.

Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation Profiles

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is essential for determining the thermal stability and degradation characteristics of materials like this compound.

A TGA experiment subjects a sample to a controlled heating program and continuously records its mass. The resulting thermogram plots mass percentage against temperature. Any mass loss indicates a degradation or decomposition event. For terephthalate-based compounds, TGA can identify the onset temperature of decomposition, the temperature of maximum decomposition rate, and the amount of residual mass at the end of the analysis. tainstruments.com The analysis is typically performed under an inert atmosphere (like nitrogen) to study thermal decomposition or under an oxidative atmosphere (like air or oxygen) to assess oxidative stability. tainstruments.comoup.com

While specific TGA data for this compound is scarce, analysis of the related polymer, polyethylene (B3416737) terephthalate (PET), shows that degradation typically occurs in a single step at high temperatures. The activation energy of this degradation process can be calculated from TGA data collected at multiple heating rates, providing deeper insights into the degradation kinetics. tainstruments.comresearchgate.net

Table 2: Information Derived from TGA for a Terephthalate Compound

| Parameter | Description | Significance |

| Onset of Decomposition (Tonset) | The temperature at which significant mass loss begins. | Indicates the upper temperature limit of the material's thermal stability. |

| Temperature of Maximum Decomposition Rate (Tmax) | The temperature at which the rate of mass loss is highest, identified by the peak in the derivative TGA (DTG) curve. | Characterizes the primary degradation event. |

| Final Residue Mass | The percentage of the initial mass remaining at the end of the heating cycle. | Provides information about the formation of char or inorganic residues. |

| Activation Energy (Ea) | The minimum energy required to initiate the decomposition reaction, often calculated using isoconversional methods. | Quantifies the stability and provides insight into the degradation mechanism. |

This table outlines the key parameters obtained from a TGA experiment, which are crucial for evaluating the thermal stability of a compound.

Advanced Microscopy and Surface Analysis for Related Polymeric Systems

While thermal analysis focuses on bulk properties, microscopy and surface analysis techniques provide information about the morphology and surface chemistry of materials. For polymeric systems related to this compound, such as polyethylene terephthalate (PET), these methods are indispensable.

Scanning Electron Microscopy (SEM) for Morphology

Scanning Electron Microscopy (SEM) is a powerful imaging technique that uses a focused beam of electrons to scan the surface of a sample, generating high-resolution images of its topography and morphology. In the context of PET, SEM is widely used to examine the surface structure of fibers, films, and nanoparticles.

SEM analysis can reveal details about surface roughness, pore distribution, and the presence of defects or cracks. For instance, studies on the biodegradation of PET have used SEM to visualize the surface erosion and formation of pits and cavities caused by microbial activity. The technique can clearly show changes in surface morphology before and after treatments, such as increased roughness which can be indicative of degradation. It is also instrumental in characterizing the morphology of polymer blends and composites, providing insights into the dispersion of different phases.

Table 3: Applications of SEM in the Analysis of PET Morphology

| Application | Information Obtained | Reference Example |

| Fiber Analysis | Visualization of fiber diameter, cross-sectional shape, and surface texture. | Characterization of electrospun PET nanofibers. |

| Film Characterization | Examination of surface smoothness, defects, and the effect of surface treatments. | Observing increased surface roughness on PET films after bacterial treatment. researchgate.net |

| Biodegradation Studies | Imaging of surface erosion, pitting, and biofilm formation. | Analysis of PET surfaces after exposure to degrading bacteria, showing ruptures and deformations. researchgate.net |

| Nanoparticle Imaging | Determination of particle size, shape, and aggregation. | Observing the spherical morphology of PET nanoparticles. bit.edu.cn |

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Composition

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface.

For polymers like PET, XPS is crucial for verifying surface chemistry, detecting contaminants, and analyzing the effects of surface modifications. The PET molecule, (C₁₀H₈O₄)n, contains carbon and oxygen in different chemical environments. XPS can distinguish these environments based on slight shifts in the binding energies of the core electrons. The C 1s spectrum of PET can be deconvoluted into three main peaks corresponding to carbon in C-C/C-H bonds, C-O ester bonds, and O-C=O carboxyl groups. Similarly, the O 1s spectrum can be resolved into components for the C=O and C-O oxygen atoms. This allows for a detailed chemical state analysis of the polymer surface.

Table 4: Typical Binding Energies for Polyethylene Terephthalate (PET) from XPS Analysis

| Element | Spectral Region | Chemical Group | Binding Energy (eV) |

| Carbon | C 1s | C-C, C-H | ~285.0 |

| Carbon | C 1s | C-O | ~286.5 |

| Carbon | C 1s | O-C=O | ~289.0 |

| Oxygen | O 1s | O=C | ~532.2 |

| Oxygen | O 1s | O-C | ~533.7 |

Binding energy values are approximate and can vary slightly based on instrument calibration and sample morphology. upc.edu

Environmental Research Perspectives and Sustainable Chemistry of Terephthalate Esters

Role of Ethyl Methyl Terephthalate (B1205515) in Chemical Recycling of Polyesters

Ethyl methyl terephthalate emerges as a key intermediate in certain chemical recycling pathways for polyesters like PET. Its formation is indicative of depolymerization processes that utilize a combination of alcohols, specifically methanol (B129727) and ethylene (B1197577) glycol. These mixed alcoholysis approaches can offer advantages in terms of reaction conditions and product versatility. The resulting terephthalate esters, including this compound, serve as building blocks for new polymers or can be upcycled into other valuable chemicals.

The recovery of terephthalate esters from post-consumer PET is a cornerstone of chemical recycling. Processes like methanolysis and glycolysis are employed to depolymerize the polymer chain. Methanolysis yields dimethyl terephthalate (DMT) and ethylene glycol (EG), while glycolysis produces bis(2-hydroxyethyl) terephthalate (BHET). acs.orgscribd.com When a mixed alcoholysis approach is used, a combination of terephthalate esters, including this compound, can be formed.

These recovered intermediates are valuable feedstocks. They can be purified and repolymerized to produce virgin-quality PET, creating a closed-loop recycling system. nih.govmrs-j.org This is a significant advantage over mechanical recycling, which can lead to a degradation of material properties. acs.org Beyond simple recycling, there is growing interest in the upcycling of these terephthalate intermediates. eurekalert.orgnewswise.com Upcycling strategies aim to convert the recovered monomers into higher-value products, such as components for other polymers, specialty chemicals, or pharmaceuticals, thereby enhancing the economic viability of polyester (B1180765) recycling. rsc.orgsciopen.com For instance, researchers have developed processes to convert polyesters into morpholine amides, which are versatile building blocks for a wide range of chemical compounds. eurekalert.org

The depolymerization of PET into its constituent monomers or oligomers is achieved through various chemical processes, with the most common being hydrolysis, glycolysis, and methanolysis. rsc.orgencyclopedia.pub Hydrolysis breaks down PET using water, often under acidic or basic conditions, to yield terephthalic acid (TPA) and ethylene glycol. rsc.orgrsc.org Glycolysis involves the transesterification of PET with an excess of ethylene glycol, typically at temperatures between 180–240 °C, to produce BHET. rsc.orgrsc.org Methanolysis, on the other hand, uses methanol to convert PET into DMT and ethylene glycol, often at high temperatures and pressures. acs.orgscribd.com

The formation of this compound would occur in a hybrid or sequential process involving both ethylene glycol and methanol. Research has explored the kinetics and mechanisms of these depolymerization reactions to optimize yields and reduce energy consumption. acs.org Catalysts, such as metal acetates and organic bases, are often used to accelerate the reactions. encyclopedia.pubgoogle.com The choice of depolymerization method and reaction conditions can be tailored to produce a specific distribution of terephthalate esters, which can then be directed towards different recovery and upcycling pathways.

Table 1: Overview of Major PET Depolymerization Processes and Primary Products

| Depolymerization Method | Reagent(s) | Primary Product(s) | Typical Reaction Conditions |

|---|---|---|---|

| Hydrolysis | Water (with acid or base) | Terephthalic Acid (TPA), Ethylene Glycol (EG) | High temperature and pressure (200-250°C, 1.4-2.0 MPa) rsc.org |

| Glycolysis | Ethylene Glycol | Bis(2-hydroxyethyl) terephthalate (BHET) | 180-240°C in an inert atmosphere rsc.org |

| Methanolysis | Methanol | Dimethyl terephthalate (DMT), Ethylene Glycol (EG) | High temperature and pressure scribd.com |

| Mixed Alcoholysis | Methanol & Ethylene Glycol | DMT, BHET, this compound, etc. | Varied, depending on process design |

Research into Biodegradation and Biocatalysis of Terephthalate-based Compounds

The discovery of microorganisms and enzymes capable of degrading PET and its constituent monomers has opened up new avenues for plastic waste management. nih.gov Research in this area focuses on identifying and engineering enzymes, such as cutinases and PETases, that can hydrolyze the ester bonds in the polymer. nih.govfrontiersin.org The enzymatic degradation of PET typically yields mono-(2-hydroxyethyl) terephthalate (MHET), which can be further broken down into TPA and ethylene glycol. rsc.orgrsc.org

While much of the research has centered on PET itself and its immediate hydrolysis products, the biodegradation of other terephthalate esters is also of interest. Studies have shown that certain bacteria can utilize diethyl terephthalate as a carbon source, breaking it down into terephthalic acid. nih.gov This suggests that microorganisms could potentially be adapted to metabolize a range of terephthalate esters, including this compound. The use of whole-cell biocatalysts is also being explored as a way to overcome product inhibition that can occur with isolated enzymes. semanticscholar.org Biocatalysis offers a potentially more environmentally friendly and energy-efficient alternative to chemical depolymerization methods. newswise.com

Life Cycle Assessment Considerations in Terephthalate Ester Production and Use

Life Cycle Assessment (LCA) is a critical tool for evaluating the environmental footprint of chemical processes, from raw material extraction to end-of-life. springerprofessional.de For terephthalate esters produced through chemical recycling, LCAs compare their environmental impact to that of virgin material production. researchgate.net Studies have shown that chemical recycling can offer significant reductions in greenhouse gas emissions and fossil fuel consumption compared to the production of virgin PET. acs.orgimpactful.ninja

Synthesis and Study of Ethyl Methyl Terephthalate Analogues and Derivatives

Structural Modifications and Their Impact on Reactivity

Structural modifications of terephthalate (B1205515) esters, including analogues of ethyl methyl terephthalate, are undertaken to alter the reactivity of the monomer or the resulting polymer. These modifications often involve the introduction of reactive functional groups or the use of additives that interact with the ester linkages or polymer end-groups.

One significant area of study is the reactive melt modification of polyesters like PET using multifunctional additives. These additives, such as low molecular weight glycidyl (B131873) compounds, can induce chain extension and branching reactions. njit.edu For example, multifunctional epoxy compounds react with the hydroxyl and carboxyl end-groups of polyesters at high temperatures. researchgate.net This reaction, often completed within minutes during processing, leads to a significant increase in molecular weight and melt viscosity. njit.eduresearchgate.net The efficiency of these reactive modifiers, such as triglycidyl isocyanurate, is evaluated by monitoring changes in torque during melt mixing and analyzing the resulting polymer for changes in carboxyl content and insoluble gel formation. njit.edu

Another approach involves the use of chain extenders like 2,2'-bis(2-oxazoline) (B1346435) (PBO), which react with the carboxyl end-groups of the polyester (B1180765). This ring-opening reaction forms a stable esteramide linkage without emitting volatile byproducts. The addition of even small amounts (e.g., 0.5 wt%) of PBO can substantially increase the intrinsic viscosity of the polymer, indicating a significant modification of the polymer architecture. researchgate.net

Research into the catalytic hydrodeoxygenation of terephthalate esters also provides insight into reactivity. Studies have shown that dimethyl terephthalate can be effectively converted to p-xylene. acs.org When the methyl ester groups are replaced with bulkier substituents like ethyl or hexyl groups, the reaction still proceeds to quantitative yields, demonstrating that the reactivity of the ester group towards hydrodeoxygenation is not significantly hindered by these particular structural changes. acs.org

Exploration of Functionalized Terephthalate Esters

The functionalization of terephthalate esters is a key strategy for developing new materials with enhanced properties. This involves incorporating specific chemical moieties into the terephthalate monomer or the resulting polymer backbone to introduce new functionalities such as improved hydrophilicity, thermal stability, or mechanical strength.

A notable example is the development of ionic polyesters. By incorporating an ionic monomer such as sodium dimethyl isophthalate-5-sulfonate (SIPM) into the PET macromolecular chain, researchers have systematically studied the effect of ion content on the polymer's properties. rsc.org The introduction of these ionic groups leads to marked improvements in the mechanical, thermal, and hydrophilic characteristics of the resulting PET ionomers. rsc.org

Functionalization is also explored to improve the compatibility of polyesters with other materials in blends and composites. The use of ester-functionalized polyolefins in blends with post-consumer PET is a method of reactive compatibilization. aip.org During melt blending, transesterification reactions can occur between the two polymers, creating grafted copolymers that act as stabilizers at the interface, leading to a finer dispersion of the polyolefin domains within the PET matrix. aip.org

Furthermore, terephthalate derivatives are used to functionalize other materials. For instance, terephthalic acid has been used to functionalize graphene oxide (GO-g-TPA). rsc.org These functionalized nanoparticles can then be incorporated into a polymer matrix, where interactions such as hydrogen bonding and π–π stacking between the functionalized filler and the polymer lead to excellent dispersion and significant improvements in the mechanical and thermal properties of the resulting nanocomposite. rsc.org

Structure-Property Relationship Studies in Analogous Systems

The relationship between the molecular structure of terephthalate esters and the macroscopic properties of the resulting materials is a fundamental area of study, with much of the knowledge derived from research on PET. The presence of the rigid aromatic ring in the terephthalate unit is a key structural feature that imparts stiffness and strength to the polymer.

The physical properties of terephthalate-based polymers are heavily influenced by their morphology, which can be either amorphous or semi-crystalline. study.com The rate of cooling after production determines the final structure; rapid cooling results in an amorphous, transparent material with high impact resistance, while slow cooling allows for the formation of a semi-crystalline structure that is typically opaque and has reduced impact resistance but can withstand harsher environments. study.com The benzene (B151609) ring in the polymer backbone can limit the mobility of the polymer chains, hindering crystalline packing and favoring the amorphous state. study.com

The nature of the alcohol component in the polyester also plays a critical role. Polyesters based on 2,5-furandicarboxylic acid (FDCA), a bio-based alternative to terephthalic acid, exhibit different properties depending on the diol used. nih.gov For instance, poly(hexamethylene 2,5-furan dicarboxylate) (PHF), an analogue of poly(hexamethylene terephthalate) (PHT), has a relatively low melting temperature due to the flexible segment of six methylene (B1212753) groups in its chain. nih.gov Studies on such analogous systems help elucidate how subtle changes in the ester structure—whether in the acid or alcohol moiety—translate into significant differences in thermal and mechanical behavior.

Interactive Data Table 1: Properties of this compound and a Higher Analogue

This table outlines the basic chemical properties of this compound and a related compound with a larger alkyl group.

| Property | This compound | 2-Ethylhexyl methyl terephthalate |

| IUPAC Name | 4-O-ethyl 1-O-methyl benzene-1,4-dicarboxylate nih.gov | 4-O-(2-ethylhexyl) 1-O-methyl benzene-1,4-dicarboxylate nih.gov |

| Molecular Formula | C₁₁H₁₂O₄ nih.govsigmaaldrich.com | C₁₇H₂₄O₄ nih.gov |

| Molecular Weight | 208.21 g/mol nih.govsigmaaldrich.com | 292.4 g/mol nih.gov |

| CAS Number | 22163-52-6 nih.govsigmaaldrich.com | 63468-13-3 nih.gov |

Interactive Data Table 2: Impact of Structural Modifications on Terephthalate Polymer Properties

This table summarizes findings from various studies on how specific structural changes affect the properties of terephthalate-based polymers.

| Structural Modification | System Studied | Key Impact on Properties | Reference(s) |

| Incorporation of Ionic Groups (SIPM) | Poly(ethylene terephthalate) (PET) | Reduced crystallinity; Enhanced tensile strength, hydrophilicity, and thermal properties. | rsc.org |

| Addition of Chain Extenders (Epoxy) | Poly(ethylene terephthalate) (PET) | Increased melt viscosity and elasticity; Increased molecular weight through branching/extension. | njit.eduresearchgate.net |

| Functionalization with GO-g-TPA | Hytrel (thermoplastic elastomer) | Increased tensile strength and storage modulus; Increased melting and crystallization temperatures. | rsc.org |

| Blending with Functionalized Polyolefins | Poly(ethylene terephthalate) (PET) | Formation of graft copolymers, leading to improved phase morphology and thermo-mechanical properties. | aip.org |

Q & A

Q. What are the established methods for synthesizing ethyl methyl terephthalate (EMT) in laboratory settings?

EMT is synthesized via esterification or transesterification reactions. A common approach involves reacting terephthalic acid (TPA) or dimethyl terephthalate (DMT) with methanol and ethanol under controlled conditions. For example, EMT forms as a byproduct during the decomposition of DMT in supercritical ethanol (≥300°C, 10–25 MPa), where reaction time, temperature, and catalyst dosage (e.g., metal oxides) influence yield . Gas chromatography-mass spectrometry (GC-MS) is typically employed to confirm EMT formation and quantify intermediates like bis(hydroxyethyl) terephthalate (BHET) .

Q. How can researchers characterize EMT’s physicochemical properties for experimental reproducibility?

Key properties include melting point, solubility in organic solvents (e.g., methyl ethyl ketone, acetone), and thermal stability. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are used to assess decomposition thresholds (~250–300°C) . Solubility studies should be conducted in polar aprotic solvents (e.g., dimethylformamide) and nonpolar solvents (e.g., toluene) to optimize reaction conditions .

Q. What analytical techniques are recommended for detecting EMT in complex matrices like polymer blends?

Pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) is optimal for identifying EMT in polymer degradation products. For example, divinyl terephthalate and 2-(benzoyloxy)ethyl vinyl terephthalate are diagnostic fragments for PET-derived EMT . High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is suitable for quantifying EMT in environmental samples .

Advanced Research Questions

Q. What experimental designs address contradictions in EMT’s thermal stability under varying conditions?

Conflicting reports on EMT’s stability arise from differences in pressure, catalyst type, and oxygen availability. To resolve discrepancies, researchers should:

- Conduct isothermal stability tests (e.g., 200–400°C) under inert (N₂) and oxidative (O₂) atmospheres .

- Compare degradation pathways using kinetic modeling (e.g., Arrhenius plots) and identify side products like methyl benzoate or ethyl benzoic acid via GC-MS .

- Standardize catalyst loading (e.g., 0.1–1.0 wt% ZnO) to isolate its effect on decomposition rates .

Q. How does EMT interact with co-polyesters during degradation, and what methodological controls are critical?

EMT may act as a plasticizer or degradation intermediate in polyethylene terephthalate (PET) blends. To study this:

- Use accelerated aging protocols (e.g., 70°C, 85% humidity) and monitor EMT migration via Fourier-transform infrared spectroscopy (FTIR) peaks at 1720 cm⁻¹ (ester C=O) .

- Employ nuclear magnetic resonance (NMR) to track ester exchange reactions between EMT and PET’s ethylene glycol units .

- Control for cross-contamination by pre-treating samples with methanol to remove surface-adhered EMT .

Q. What are the challenges in quantifying EMT as a microplastic degradation byproduct in environmental samples?

EMT’s low volatility and matrix interference complicate detection. Mitigation strategies include:

- Pre-concentration via solid-phase extraction (SPE) using C18 cartridges .

- Combining Py-GC-MS with principal component analysis (PCA) to distinguish EMT from co-eluting compounds like phthalate esters .

- Validating recovery rates (≥80%) using spiked sediment or water samples with deuterated EMT analogs .

Q. How can researchers model EMT’s reactivity in esterification catalysts for green chemistry applications?

Density functional theory (DFT) simulations predict EMT’s interaction with acidic or enzymatic catalysts. Experimental validation involves:

- Screening ionic liquids (e.g., 1-butyl-3-methylimidazolium acetate) for catalytic efficiency in EMT synthesis .

- Comparing turnover frequencies (TOF) using kinetic isotope effects (KIE) to identify rate-limiting steps .

- Characterizing catalyst stability via X-ray diffraction (XRD) to detect structural changes after multiple reaction cycles .

Methodological Notes

- Data Contradiction Analysis : Discrepancies in EMT’s thermal decomposition pathways (e.g., competing decarboxylation vs. hydrolysis) require multi-technique validation (TGA-FTIR-MS) .

- Standardization : Report reaction conditions (pressure, solvent purity) per ISO 17034 guidelines when synthesizing EMT reference materials .

- Ethical Compliance : Adhere to EPA protocols (e.g., 40 CFR § 63.1439) for handling EMT-related volatile organic compounds (VOCs) in lab settings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.